
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. This compound features a unique structure with a diazinanone ring fused to a benzoic acid moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-fluoro-4-methylbenzoic acid with a diazinanone derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or acetone, and the process may require heating and refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and diazinanone derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid can be compared with other similar compounds, such as:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine atom present in 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid, which may result in different chemical and biological properties.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid: This compound lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid:
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11FN2O4 |
|---|---|
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
Clave InChI |
ZGHRVEXVTALZQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


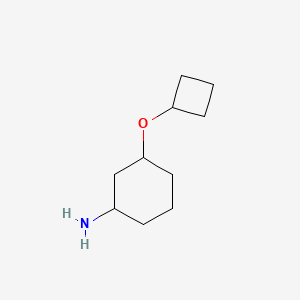
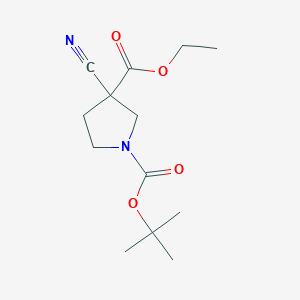
![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)



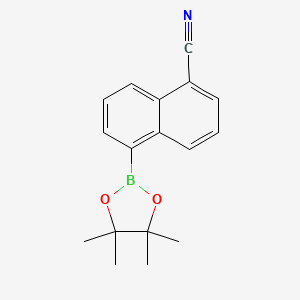
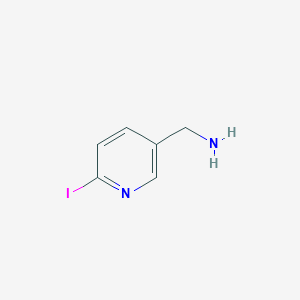
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
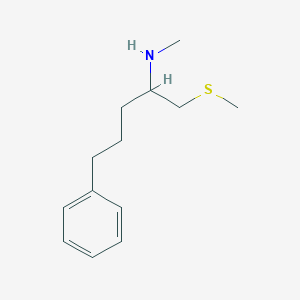
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
